1,5-Dibenzamidoanthraquinone
Overview
Description
Mechanism of Action
Target of Action
Anthraquinone derivatives, a family to which this compound belongs, are known to interact with various cellular targets, including dna .
Mode of Action
It is known that anthraquinone derivatives can interact with their targets through various mechanisms, such as intercalation into dna .
Biochemical Pathways
Anthraquinone derivatives are known to influence various cellular processes, including dna replication and cell division .
Pharmacokinetics
The compound’s solubility in four hydrogenated naphthalene and xylene suggests that it may have good bioavailability.
Result of Action
Anthraquinone derivatives are known to have various effects on cells, including cytotoxic effects .
Action Environment
The action, efficacy, and stability of 1,5-Dibenzamidoanthraquinone can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its action may be influenced by the chemical environment.
Preparation Methods
1,5-Dibenzamidoanthraquinone can be synthesized through the condensation of 1,5-diaminoanthraquinone with benzoyl chloride . The reaction typically involves the following steps:
Condensation Reaction: 1,5-diaminoanthraquinone reacts with benzoyl chloride in the presence of a base to form this compound.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent such as xylene.
Chemical Reactions Analysis
1,5-Dibenzamidoanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amide groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,5-Dibenzamidoanthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used as a dye for cotton fabrics due to its excellent fastness properties.
Comparison with Similar Compounds
1,5-Dibenzamidoanthraquinone can be compared with other similar compounds such as:
1,5-Diaminoanthraquinone: The precursor used in its synthesis.
1,5-Dichloroanthraquinone: Another anthraquinone derivative used in similar applications.
1,5-Bis(benzoylamino)anthraquinone: A closely related compound with similar properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in dyeing and research .
Properties
IUPAC Name |
N-(5-benzamido-9,10-dioxoanthracen-1-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O4/c31-25-20-14-8-16-22(30-28(34)18-11-5-2-6-12-18)24(20)26(32)19-13-7-15-21(23(19)25)29-27(33)17-9-3-1-4-10-17/h1-16H,(H,29,33)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNXLZZWWBSQQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058864 | |
Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82-18-8 | |
Record name | N,N′-(9,10-Dihydro-9,10-dioxo-1,5-anthracenediyl)bis[benzamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. Vat Yellow 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vat Yellow 3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(9,10-dihydro-9,10-dioxoanthracene-1,5-diyl)bisbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VAT YELLOW 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17GI3L4XTO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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